1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-(Difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound characterized by the presence of difluoromethyl and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This intermediate can then be further functionalized to introduce the difluoromethyl group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, green chemistry principles may be applied to minimize environmental impact and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.
Substitution: The difluoromethyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(Difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: A related compound with similar structural features but different functional groups.
3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid: Another similar compound used in the synthesis of various derivatives.
Uniqueness
1-(Difluoromethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H10F5N5 |
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Molecular Weight |
295.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H10F5N5/c1-19-5-6(8(18-19)10(13,14)15)4-16-7-2-3-20(17-7)9(11)12/h2-3,5,9H,4H2,1H3,(H,16,17) |
InChI Key |
LDLGSNGCDBBALE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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